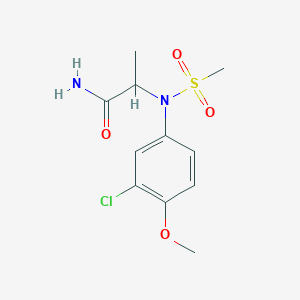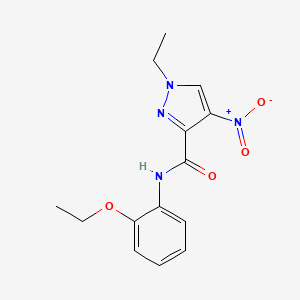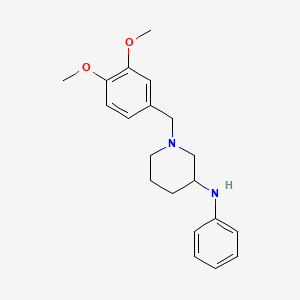
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. This compound is a proteasome inhibitor, which means that it has the ability to prevent the breakdown of proteins within cells. This property has made it a promising candidate for the development of new cancer treatments.
Mechanism of Action
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide works by inhibiting the activity of the proteasome, which is responsible for breaking down proteins within cells. By preventing this process, this compound can cause the accumulation of abnormal proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in cell culture and animal models. These studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth and spread of cancer cells in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This property makes it a promising candidate for the development of new cancer treatments. However, one limitation of using this compound is its potential toxicity, which may limit its clinical use.
Future Directions
There are several future directions for research on N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of new proteasome inhibitors that are more potent and less toxic than this compound. Additionally, researchers are investigating the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, researchers are exploring the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, this compound is a promising compound with potential applications in the field of cancer research. Its ability to selectively target cancer cells and induce cell death make it a promising candidate for the development of new cancer treatments. However, further research is needed to fully understand its mechanisms of action and potential toxicity, as well as to explore its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with methylsulfonyl chloride to form N-(3-chloro-4-methoxyphenyl)methanesulfonamide. This compound is then reacted with alanine to produce this compound.
Scientific Research Applications
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been the subject of numerous scientific studies, particularly in the field of cancer research. Proteasome inhibitors like this compound have been shown to have anti-cancer properties by inducing cell death and preventing the growth and spread of cancer cells.
properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-7(11(13)15)14(19(3,16)17)8-4-5-10(18-2)9(12)6-8/h4-7H,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEQAVLVFNPUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)
![ethyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6081625.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6081631.png)
![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)

![({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B6081659.png)

![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)
![1-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6081688.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6081707.png)
![1-[(6-{[(2R,6S)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinamide](/img/structure/B6081716.png)
![methyl 4-oxo-4-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}butanoate](/img/structure/B6081719.png)